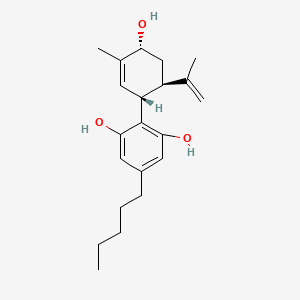

6beta-Hydroxycannabidiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which the 6-pro-R hydrogen of the cyclohexene ring has been replaced by a hydroxy group. It is one of the main metabolites of cannabidiol by human liver microsomes, produced by CYP3A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.

Scientific Research Applications

1. Drug Metabolism and Cytochrome P450 Enzyme Activity

6beta-Hydroxycannabidiol has been studied for its potential role in drug metabolism, particularly in its interaction with the cytochrome P450 enzyme system. Research indicates that 6beta-Hydroxycortisol, a closely related compound, is involved in drug induction and inhibition in humans and laboratory animals. The urinary excretion of 6beta-Hydroxycortisol has been considered a marker for these processes. The findings suggest that variations in 6beta-Hydroxycortisol excretion could be used to evaluate the drug-metabolizing enzyme inducing or inhibiting properties of drugs, although its reliability in measuring actual CYP3A4 activity is still under debate (Galteau & Shamsa, 2003).

2. Potential in Diabetes Research

6beta-Hydroxycannabidiol may have implications in diabetes research, given the broader interest in cannabinoids and their therapeutic effects. While direct studies on 6beta-Hydroxycannabidiol are limited, the general field of cannabinoids has seen extensive research in various aspects of diabetes, from diagnosis to complications and therapy. The utilization of machine learning and data mining methods in this field underscores the potential of 6beta-Hydroxycannabidiol and related compounds in generating valuable knowledge for diabetes research (Kavakiotis et al., 2017).

3. Implications in Understanding Diabetes Mellitus

The systematic review on hydroxychloroquine, a compound related to 6beta-Hydroxycannabidiol, in the context of diabetes mellitus sheds light on the possible effects of cannabinoids on metabolic disorders. The review discusses hydroxychloroquine's role against diabetes mellitus and its potential mechanisms of action, hinting at the broader implications of cannabinoid-related compounds in metabolic research (Wondafrash et al., 2020).

4. Exploration in Cannabinoid Synergy and Phytocannabinoid Effects

The study on the synergy of phytocannabinoids and terpenoid entourage effects, including the contributions of compounds like 6beta-Hydroxycannabidiol, offers insights into the therapeutic potential of cannabinoids. This includes their role in treating pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and infections, demonstrating the multifaceted applications of cannabinoids in medicine (Russo, 2011).

properties

CAS RN |

59888-03-8 |

|---|---|

Product Name |

6beta-Hydroxycannabidiol |

Molecular Formula |

C₂₁H₃₀O₃ |

Molecular Weight |

330.46 |

synonyms |

[1R-(1α,4α,6β)]-2-[4-Hydroxy-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide](/img/no-structure.png)